![molecular formula C13H13Cl2N5O B12809517 4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide CAS No. 70650-51-0](/img/structure/B12809517.png)
4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a 4-chlorophenyl group and a butanehydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide typically involves the reaction of 4-chlorophenylhydrazine with 5-(4-chlorophenyl)-1,2,4-triazine-3-carboxylic acid under specific conditions. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is essential to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: H2O2 in acidic medium or KMnO4 in neutral or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development, particularly for its antitubercular activity.
Industry: Utilized in the development of agrochemicals and dyes due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of certain microorganisms by interfering with their metabolic pathways. It may also exert its effects by binding to specific enzymes or receptors, thereby disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
4-chlorophenylhydrazine: A precursor in the synthesis of the target compound.
5-(4-chlorophenyl)-1,2,4-triazine-3-carboxylic acid: Another precursor used in the synthesis.
4-chlorophenol: A related compound with similar structural features.
Uniqueness
4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide is unique due to its specific combination of a triazine ring and a butanehydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
70650-51-0 |
|---|---|
Fórmula molecular |
C13H13Cl2N5O |
Peso molecular |
326.18 g/mol |
Nombre IUPAC |
4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide |
InChI |
InChI=1S/C13H13Cl2N5O/c14-7-1-2-12(21)18-20-13-17-11(8-16-19-13)9-3-5-10(15)6-4-9/h3-6,8H,1-2,7H2,(H,18,21)(H,17,19,20) |
Clave InChI |
UKINOWWQEQRAEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=NC(=N2)NNC(=O)CCCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





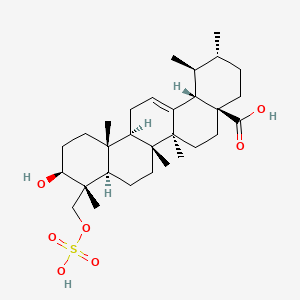



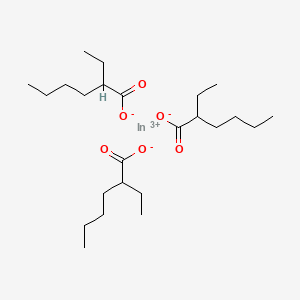
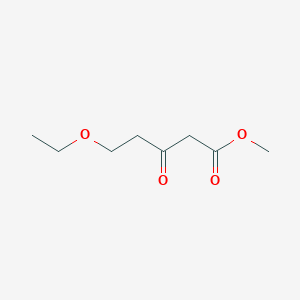

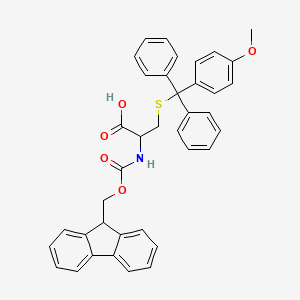

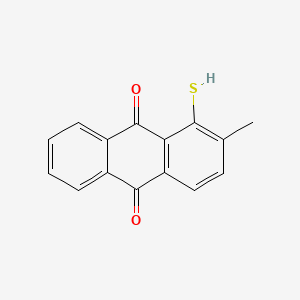
![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
